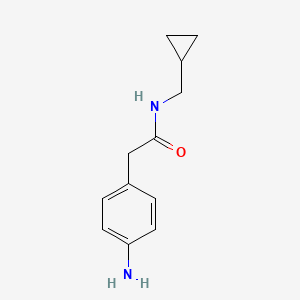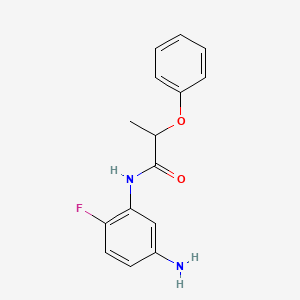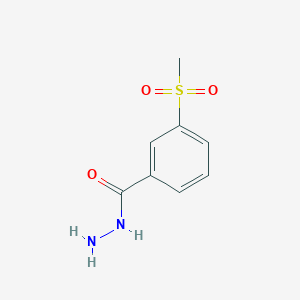
3-(Methylsulfonyl)benzohydrazide
Descripción general
Descripción
3-(Methylsulfonyl)benzohydrazide is a chemical compound with the molecular formula C8H10N2O3S and a molecular weight of 214.24 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzohydrazide core with a methylsulfonyl group attached . The exact structure and geometric parameters would require further investigation.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Further details about its physical and chemical properties, such as melting point, boiling point, and density, are not provided in the retrieved papers.Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Activities
One application involves the microwave-assisted synthesis of 1,2,4-triazole derivatives, utilizing benzohydrazide derivatives in multi-component reactions. This process is noted for its efficiency and economic benefits. The synthesized compounds have demonstrated significant in vitro anthelmintic and antimicrobial activities, comparing favorably with standard drugs (Panda, Kumar, & Sahoo, 2022).
Structural Characterization and Molecular Interaction
Another study focuses on the structural characterization of N′-[1-(5-Bromo-2-hydroxyphenyl)ethylidene]-3,4,5-trihydroxybenzohydrazide dimethyl sulfoxide solvate trihydrate. It reveals the molecule's nearly planar structure and the formation of zigzag chains through intermolecular hydrogen bonds (Gwaram et al., 2010).
Bioactive Schiff Base Compounds
Further research into bioactive Schiff base compounds synthesized from benzohydrazide and sulfonohydrazide derivatives highlights their potent biological activities. These activities include antibacterial, antifungal, antioxidant, and cytotoxic effects. The compounds also show promising interaction with Salmon sperm DNA, indicative of potential therapeutic applications (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Photoinduced Sulfonylation
A radical relay strategy has been developed for the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes, demonstrating an efficient photoinduced sulfonylation process. This methodology highlights the importance of 3-(Methylsulfonyl)benzohydrazide in the generation of methylsulfonyl-containing compounds under mild conditions (Gong, Wang, Ye, & Wu, 2019).
Antioxidant Activity of Ketone Derivatives
Research on the antioxidant activity of ketone derivatives of gallic hydrazide derived Schiff bases underscores the compound's role in synthesizing derivatives with significant anti-oxidant activity. This study emphasizes the potential of benzohydrazide derivatives in developing new antioxidant agents (Dighade & Parikh, 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
The exact mode of action of 3-(Methylsulfonyl)benzohydrazide is currently unknown . It’s important to note that the mode of action can vary depending on the specific targets and the biological context in which the compound is active.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These can include factors such as pH, temperature, presence of other compounds, and specific conditions within the body.
Propiedades
IUPAC Name |
3-methylsulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-14(12,13)7-4-2-3-6(5-7)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQVGKOKFZZZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

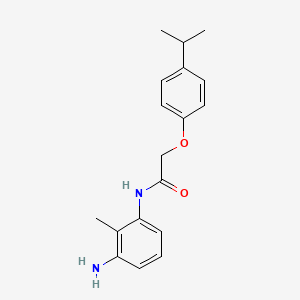
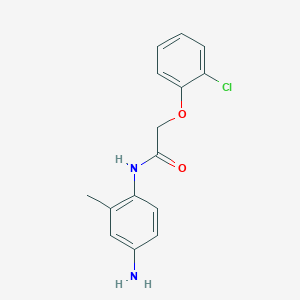
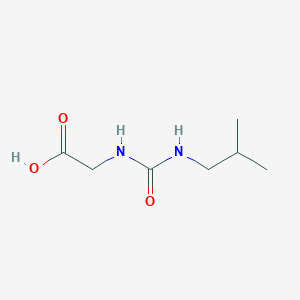
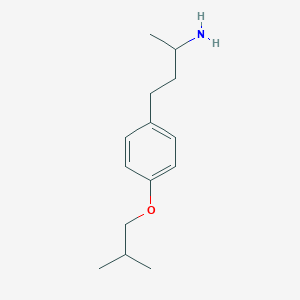
![Methyl 4-[(cyclopropylamino)methyl]benzoate](/img/structure/B3174451.png)

![N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B3174464.png)

![N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine](/img/structure/B3174477.png)
